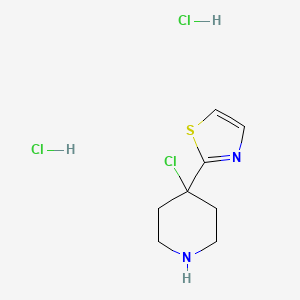

![molecular formula C17H11ClF3N5O B2969345 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide CAS No. 321430-25-5](/img/structure/B2969345.png)

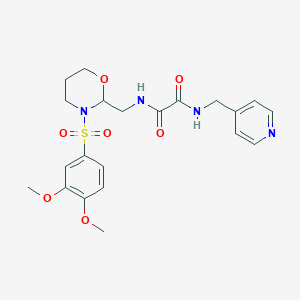

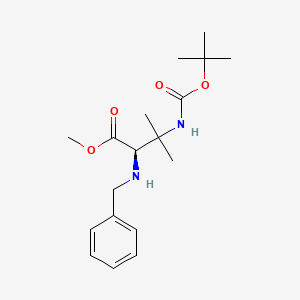

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H11ClF3N5O and its molecular weight is 393.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibitors of NF-κB and AP-1 Gene Expression

A study explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives as inhibitors of transcription mediated by NF-κB and AP-1 transcription factors. Substitutions at different positions of the pyrimidine ring were examined for their effects on cell-based activity, potential gastrointestinal permeability, and compliance with Lipinski's rule of 5. The research found that certain modifications could maintain or improve activity and bioavailability, highlighting the compound's potential in developing therapeutics targeting these transcription factors (Palanki et al., 2000).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines. The research demonstrated the creation of these compounds from 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their subsequent testing for in vitro antimicrobial activities. This highlights the compound's utility as a precursor in synthesizing molecules with potential antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Fluorinated Analogues for Chemical Synthesis

A study on the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid revealed that 4-(Trifluoromethyl)pyrimidin-2(1H)-ones can undergo Michael-like 1,4-conjugate hydrocyanation, leading to new trifluoromethylated analogues. This research shows the compound's role in synthesizing fluorinated analogues for potential use in medicinal chemistry and drug development (Sukach et al., 2015).

Catalyst-Free Trifluoromethylation

Research on catalyst-free and visible light-promoted trifluoromethylation of uracils and cytosines highlighted a mild, metal-free method for direct perfluoroalkylation using visible light from perfluoroalkyl iodides. This represents an efficient route to fluoroalkylated pharmaceuticals and agrochemicals, underscoring the compound's relevance in facilitating environmentally friendly chemical syntheses (Huang et al., 2018).

Wirkmechanismus

Target of Action

The primary target of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the shape and structure of the cells.

Biochemical Pathways

The compound’s interaction with the spectrin-like proteins affects the cytoskeleton of oomycetes, which is a key component of many biochemical pathways. This disruption can lead to a cascade of effects downstream, including the inhibition of growth of the mycelium and sporulation .

Result of Action

The action of this compound results in a number of molecular and cellular effects. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects can lead to the control of diseases caused by oomycetes.

Eigenschaften

IUPAC Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-pyridin-4-ylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N5O/c1-9-12(8-24-14(25-9)10-2-4-22-5-3-10)16(27)26-15-13(18)6-11(7-23-15)17(19,20)21/h2-8H,1H3,(H,23,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVWEQXNZASEEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

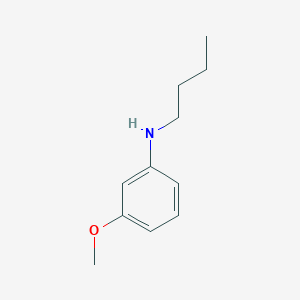

![N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2969269.png)

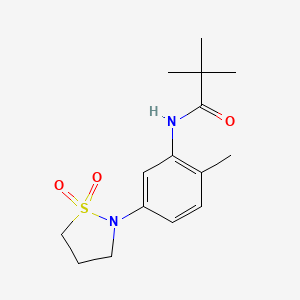

![1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969274.png)

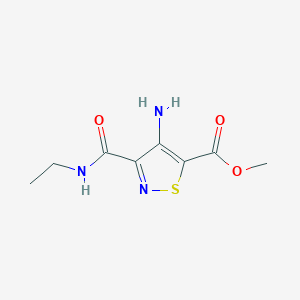

![5-(4-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969280.png)

![2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2969284.png)